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Introduction & Regulatory Context

The discovery of nitrosamine impurities in Angiotensin Il Receptor Blockers (ARBS) triggered

one of the most significant pharmaceutical recalls in recent history. Beginning in 2018, the FDA
identified unacceptable levels of N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine
(NDEA) in valsartan, which quickly expanded to other "sartans" including losartan 1. By March
2019, the FDA announced the detection of a third potent nitrosamine, N-Nitroso-N-methyl-4-
aminobutyric acid (NMBA), specifically in losartan potassium lots 2.

Because nitrosamines are classified as probable human carcinogens, the FDA established
strict acceptable intake limits (e.g., 26.5 ng/day for total nitrosamines) [[1]](). Standard USP
monographs for Losartan Potassium, which rely on HPLC-UV for organic impurities 3, lack the
sensitivity to detect these genotoxic impurities at parts-per-billion (ppb) levels. This
necessitates the development of highly sensitive, selective LC-MS/MS methodologies 4.
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Mechanistic Insights: Causality of Nitrosamine
Formation

To develop an effective analytical method, one must understand why these impurities are
present. The synthesis of the tetrazole ring in losartan requires the use of sodium azide. To
safely dispose of excess azide post-reaction, manufacturers use a quenching step involving
sodium nitrite under acidic conditions, which generates nitrous acid (HONO). If residual
secondary or tertiary amines (such as dimethylamine, diethylamine, or N-methyl-4-aminobutyric
acid) are present—often as degradants of solvents like N,N-dimethylformamide (DMF) or N-
methyl-2-pyrrolidone (NMP)—they readily react with nitrous acid to form NDMA, NDEA, and
NMBA.

Sodium Azide (NaN3)

Tetrazole Ring Synthesis
(Losartan Intermediate)

Excess azide removal

Quenching Agent

(NaNO2 + Acid)

Generates

(Nitrous Acid (HONO)) e gReS:aZalg‘&nﬁB A)

Reacts with

Reacts with

Nitrosamine Impurities
(NDMA, NDEA, NMBA)

Click to download full resolution via product page

Mechanism of Nitrosamine Formation in Losartan Synthesis
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Analytical Strategy & Self-Validating System
Architecture

Detecting sub-ppm impurities in a high-concentration AP matrix is analytically challenging due
to severe ion suppression in the mass spectrometer.

Causality in Method Design:

« lonization Source: Atmospheric Pressure Chemical lonization (APCI) is often preferred over
Electrospray lonization (ESI) for nitrosamines. APCI relies on gas-phase ion-molecule
reactions, making it significantly less susceptible to matrix suppression from the co-eluting
losartan API 5.

o Chromatographic Divert Valve: Losartan elutes as a massive peak that can rapidly foul the
MS source. A divert valve is programmed to send the LC effluent to waste during the API
elution window, protecting the MS hardware 6.

o Self-Validating System: To ensure absolute trustworthiness, the protocol mandates the use of
isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d10). By spiking these into the
sample before extraction, any loss during sample prep or signal suppression during
ionization is mathematically normalized. If the internal standard recovery falls outside 80-
120%, the system automatically flags the run as invalid, ensuring the protocol is self-
validating.

Experimental Protocols
Sample Preparation Workflow

The extraction solvent must balance the solubility of polar nitrosamines with the precipitation of
tablet excipients. A Methanol/Water mixture is utilized to maximize recovery while allowing
matrix precipitation during centrifugation 5.

Step-by-Step Method:

» Weighing: Accurately weigh 100 mg of Losartan Potassium API (or crushed tablet equivalent)
into a 15 mL glass centrifuge tube.
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Spiking: Add 50 pL of a 100 ng/mL mixed Internal Standard solution (NDMA-d6, NDEA-d10,
NMBA-d3).

Extraction: Add 10.0 mL of Methanol:Water (5:95 v/v).

Agitation: Vortex vigorously for 2 minutes, followed by ultrasonication for 15 minutes at room
temperature to ensure complete extraction of trace impurities from the matrix lattice.

Precipitation: Centrifuge at 9,000 rpm for 15 minutes to pellet insoluble excipients.

Filtration: Filter the supernatant through a 0.22 um PVDF syringe filter (discarding the first 1
mL) directly into an LC-MS vial 6.
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Step-by-Step Sample Preparation and LC-MS/MS Workflow

Chromatographic Conditions

Separation is achieved using a high-efficiency C18 or Biphenyl column, which provides

superior retention for small polar compounds like NDMA 4.

Parameter

Specification

Column

Poroshell 120 EC-C18 (150 x 4.6 mm, 2.7 um)

Column Temperature

40 °C

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

0.1% Formic Acid in Methanol

Flow Rate 0.4 mL/min
Injection Volume 10 pL

Table 1: LC Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
6.0 50 50
10.0 5 95
14.0 5 95
141 95 5
18.0 95 5

Mass Spectrometry (MRM) Parameters

© 2026 BenchChem. All rights reserved.

5/8 Tech Support


https://www.benchchem.com/product/b1160403/docs?utm_src=pdf-body-img#application-note-method-development-for-trace-level-nitrosamine-impurities-in-losartan-potassium
https://pubmed.ncbi.nlm.nih.gov/35830866/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1160403?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Data is acquired in Multiple Reaction Monitoring (MRM) mode using Positive APCI.

Table 2: MRM Transitions for Nitrosamine Impurities

Analyte Precursor lon Quantifier lon Qualifier lon Collision
(m/z) (m/z) (m/z) Energy (eV)
NDMA 75.1 43.1 58.1 15/10
NDEA 103.1 75.1 47.1 15/20
NMBA 147.1 117.1 87.1 12/18
NEIPA 117.1 75.1 47.1 15/20
NDIPA 131.1 89.1 43.1 15/20
NDBA 159.1 57.1 41.1 15/25

Method Validation Data

The method was rigorously validated according to ICH Q2(R1) guidelines, ensuring its

suitability for trace-level quantification in a highly concentrated API matrix [[4]](). The Limit of

Quantitation (LOQ) achieved complies with the FDA's strict acceptable limits.

Table 3: Validation Summary

Analyte LOD (ng/mL) LOQ (ng/mL) Linearity (R?) Recovery (%)
NDMA 0.15 0.50 >0.999 92.4-105.1
NDEA 0.15 0.50 >0.999 94.1-108.3
NMBA 0.25 0.50 >0.999 89.5-102.7
NEIPA 0.15 0.50 >0.999 95.0 - 106.2
NDIPA 0.15 0.50 >0.999 93.2-104.8
NDBA 0.15 0.50 >0.999 91.8-107.5
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Conclusion

The accurate detection of trace-level nitrosamines in Losartan Potassium requires a paradigm
shift from traditional HPLC-UV quality control to advanced LC-MS/MS methodologies. By
leveraging APCI to minimize matrix suppression, employing a divert valve to protect instrument
integrity, and integrating deuterated internal standards, this protocol establishes a highly robust,
self-validating system. This ensures continuous compliance with stringent FDA regulatory
thresholds and safeguards patient health.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1160403/docs#application-note-method-
development-for-trace-level-nitrosamine-impurities-in-losartan-potassium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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